molecular formula C7H15O3P B092648 Diethylallylphosphonate CAS No. 1067-87-4

Diethylallylphosphonate

Cat. No. B092648
CAS RN: 1067-87-4
M. Wt: 178.17 g/mol
InChI Key: YPJHXRAHMUKXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylallylphosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to an allyl moiety with two ethyl groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of diethylallylphosphonate derivatives can be achieved through various methods. For instance, diethyl [nitro(diazo)methyl]phosphonate, a related compound, can be synthesized and reacted with alkenes to produce cyclopropyl α-nitrophosphonates, demonstrating the reactivity of these phosphonates with different structures of alkenes . Additionally, diethyl 1-(isothiocyanato)alkylphosphonates can be efficiently synthesized via a one-pot reaction from diethyl 1-azidoalkylphosphonates, showcasing the versatility of diethyl phosphonate derivatives in synthetic applications .

Molecular Structure Analysis

The molecular structure of diethylallylphosphonate derivatives can be elucidated using various spectroscopic methods. For example, diethyl (phenylamino)methyl phosphonate derivatives have been characterized by UV-Vis, FT-IR, and NMR spectroscopy . Similarly, diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate has been characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with its structural parameters further confirmed by DFT calculations .

Chemical Reactions Analysis

Diethylallylphosphonate and its derivatives exhibit a wide range of chemical reactivity. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates can undergo regioselective acidic hydrolysis and coupling reactions with aldehydes to afford pyrromethenone derivatives . Moreover, diethyl arylethynylphosphonates can be synthesized through bromodecarboxylation reactions . These reactions highlight the diverse chemical transformations that diethylallylphosphonate derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylallylphosphonate derivatives can be studied through experimental and theoretical methods. The synthesized compounds can exhibit interesting properties such as fluorescence, as seen in diethyl 1-(pyrene-1-carboxamido)alkylphosphonates, which show increased fluorescence quantum yield due to the presence of a phosphonato group . The thermal stability of these compounds can be assessed through thermogravimetric analysis, as demonstrated for diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate . Additionally, the corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives have been investigated, showing their potential as corrosion inhibitors for carbon steel .

Scientific Research Applications

  • Corrosion Inhibition : Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3), a derivative of diethylallylphosphonate, demonstrated high inhibition efficiency (96.90%) for mild steel corrosion in hydrochloric acid, acting predominantly as a cathodic inhibitor (Gupta et al., 2017).

  • Anticancer Activity : Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate, another derivative, has been identified as a potent anticancer agent, particularly effective against acute promyelocytic leukemia (Mohammadi et al., 2019).

  • Flame Retardant Application : In the study of cotton fabric treated with piperazine-phosphonates derivatives for flame retardant applications, derivatives of diethylallylphosphonate were investigated, showing distinctive thermal degradation properties (Nguyen et al., 2014).

  • Synthesis of Pharmaceutical Compounds : Diethylallylphosphonate has been utilized in the synthesis of α-chloro α, β-ethylenic carboxylic acids, with potential applications in pharmaceutical compound development (Savignac et al., 1978).

  • Antiproliferative Vitamin D Analogue : A derivative, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, was synthesized as a potent antiproliferative vitamin D analogue, lacking calcemic effects in vivo (Salomón et al., 2011).

  • Anticorrosion Properties : Diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and investigated for their anticorrosion properties, showing successful performance as corrosion inhibitors (Moumeni et al., 2020).

  • Strontium Ion Adsorption : Diethylallylphosphonate was used in synthesizing a polymer for strontium (II) metal ion recovery, showing effective removal of Sr(II) from aqueous solutions (Bhosle et al., 2016).

  • Preparation of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, has been used in the synthesis of alkynes, demonstrating its utility in organic synthesis (Marinetti & Savignac, 2003).

Safety And Hazards

Diethylallylphosphonate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist or vapors .

Future Directions

While specific future directions for Diethylallylphosphonate are not mentioned in the search results, synthetic chemistry, which includes the synthesis of compounds like Diethylallylphosphonate, is expected to continue evolving. Future directions in synthetic chemistry are expected to focus on improving synthetic efficiencies and making synthetic processes more environmentally friendly .

properties

IUPAC Name

3-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJHXRAHMUKXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341431
Record name Diethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl allylphosphonate

CAS RN

1067-87-4
Record name Diethyl P-2-propen-1-ylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl allylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl allylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

166 parts of triethyl phosphite are heated for 1 hour to 140° C in a nitrogen atmosphere with 2 parts of highly active Raney cobalt (Ra-Co-Lu). A mixture of 1 part of phenothiazine and 80 parts of allyl chloride is then added dropwise at 140° C. Once the reaction has started, the temperature may be lowered to 120° C. After 5.5 hours, 63 parts of ethyl chloride have distilled off and the mixture is deep blue in colour. Fractional distillation gives 135 parts of allyl phosphonic acid diethyl ester, corresponding to 76% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Allyl bromide (3.6 g, 30.09 mmol) and triethyl phosphite (1 g, 6 mmol) were dissolved and reacted in chloroform (30 mL). Then, the resulting reaction solution was refluxed for 12 hours, cooled to room temperature and filtered through a glass filter. Chloroform was completely removed from the solution under vacuum to thereby give an oily compound as the title compound. The 1H NMR and 13CNMR results of the compound thus obtained are given as follows.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Allyl bromide was treated with triethylphosphite in the absence of solvent using microwave conditions at 150° C. to give diethyl allylphosphonate. Diethyl allylphosphonate was combined with bromotrimethyl silane and subsequently quenched with methanol to afford diethyl allylphosphonic acid according to Scheme 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylallylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethylallylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethylallylphosphonate
Reactant of Route 4
Diethylallylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethylallylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethylallylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.